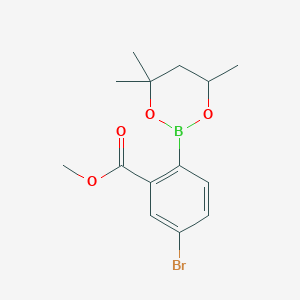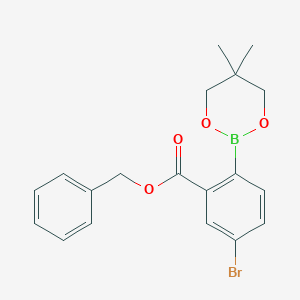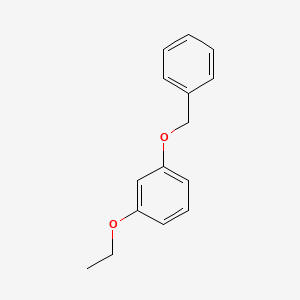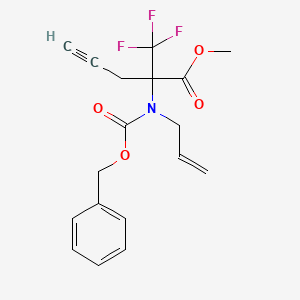
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a widely studied organic compound known for its unique physical and chemical properties. This compound is used in various fields of research and industry due to its versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is used in several scientific research applications, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and bioactive compounds.
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to participate in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The compound’s boron moiety plays a crucial role in stabilizing reaction intermediates and enhancing reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-bromophenyl methyl sulfone
Uniqueness
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural features, which provide enhanced stability and reactivity in cross-coupling reactions compared to other boron-containing compounds . Its methyl ester group also offers additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-9-8-14(2,3)20-15(19-9)12-6-5-10(16)7-11(12)13(17)18-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFOCBRBKKKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}propanoic acid](/img/structure/B6328130.png)
![2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B6328136.png)





![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328184.png)

![Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6328202.png)
